3-(N-Boc-aminoethyl)-piperidine

Vue d'ensemble

Description

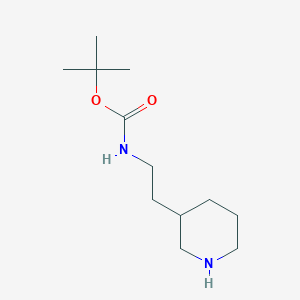

3-(N-Boc-aminoethyl)-piperidine is an organic compound that belongs to the class of piperidines. It is characterized by the presence of a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protected aminoethyl group. This compound is widely used in organic synthesis, particularly in the preparation of various pharmaceuticals and biologically active molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N-Boc-aminoethyl)-piperidine typically involves the protection of the amino group with a Boc group, followed by the introduction of the aminoethyl group onto the piperidine ring. One common method involves the reaction of piperidine with tert-butyl chloroformate to form the Boc-protected piperidine. This intermediate is then reacted with ethylenediamine to introduce the aminoethyl group, yielding this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction parameters is common in industrial settings to enhance efficiency and safety.

Analyse Des Réactions Chimiques

Types of Reactions

3-(N-Boc-aminoethyl)-piperidine undergoes various chemical reactions, including:

Substitution Reactions: The Boc-protected amino group can be selectively deprotected under acidic conditions to yield the free amine, which can then undergo nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced depending on the desired transformation. For example, the piperidine ring can be oxidized to form piperidone derivatives.

Coupling Reactions: The free amine can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) is commonly used for the deprotection of the Boc group.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Coupling: Palladium catalysts are often employed in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, while coupling reactions can produce a wide range of substituted piperidine derivatives.

Applications De Recherche Scientifique

Pharmaceutical Applications

3-(N-Boc-aminoethyl)-piperidine is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Notably, it has been employed in the preparation of dipeptidyl peptidase IV inhibitors derived from alagliptin, which are essential in the treatment of type 2 diabetes. The Boc (tert-butyloxycarbonyl) protection allows for selective reactions that are crucial in multi-step syntheses.

Case Study: Synthesis of Dipeptidyl Peptidase IV Inhibitors

- Compound : Alagliptin

- Process : The synthesis involves the use of this compound to create key intermediates that facilitate the formation of the active pharmaceutical ingredient.

- Outcome : High yields and purity were achieved, demonstrating the effectiveness of this compound in drug development processes .

Synthesis of Chiral Building Blocks

The compound has also been used to synthesize chiral building blocks, which are vital in creating enantiomerically pure compounds for pharmaceuticals. A study highlighted the use of this compound in synthesizing new N-Boc- and N-nosyl-dipeptides containing piperidine moieties.

Case Study: Chiral N-Boc Amino Acid Derivatives

- Method : The synthesis involved nucleophilic substitution reactions with chiral triflate esters.

- Results : Compounds synthesized showed yields ranging from 48% to 81%, with high enantiomeric and diastereomeric purity .

Development of Novel Heterocyclic Compounds

This compound has been instrumental in developing novel heterocyclic compounds, particularly those resembling amino acids. These compounds can serve as potential therapeutic agents.

Case Study: Heterocyclic Amino Acids

- Compounds : Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates

- Synthesis : The process involved converting piperidine derivatives into β-keto esters followed by treatment with hydrazines.

- Significance : These derivatives exhibit potential as building blocks for new drug candidates .

Role in Drug Delivery Systems

Research indicates that derivatives of this compound can be incorporated into liposomal drug delivery systems. These systems enhance the bioavailability and efficacy of therapeutic agents by improving their solubility and stability.

Application Example: Liposomal Formulations

- Functionality : Liposomes can encapsulate hydrophilic and hydrophobic drugs, utilizing piperidine derivatives to enhance targeting capabilities.

- Benefits : Improved drug delivery efficiency and reduced side effects have been observed in clinical trials involving liposomal formulations .

Summary Table of Applications

| Application Area | Key Compounds | Significance |

|---|---|---|

| Pharmaceutical Synthesis | Alagliptin | Treatment for type 2 diabetes |

| Chiral Building Blocks | N-Boc-dipeptides | Essential for enantiomerically pure drugs |

| Novel Heterocycles | Pyrazole derivatives | Potential new therapeutic agents |

| Drug Delivery Systems | Liposomal formulations | Enhanced bioavailability and targeting |

Mécanisme D'action

The mechanism of action of 3-(N-Boc-aminoethyl)-piperidine is primarily related to its role as an intermediate in organic synthesis. The Boc group serves as a protecting group for the amino functionality, allowing selective reactions to occur at other sites of the molecule. Upon deprotection, the free amine can interact with various molecular targets, facilitating the formation of desired products through nucleophilic substitution or coupling reactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

N-Boc-piperidine: Similar in structure but lacks the aminoethyl group.

N-Boc-ethylenediamine: Contains the Boc-protected aminoethyl group but lacks the piperidine ring.

N-Boc-piperazine: Contains a similar Boc-protected amine but with a piperazine ring instead of piperidine.

Uniqueness

3-(N-Boc-aminoethyl)-piperidine is unique due to the presence of both the piperidine ring and the Boc-protected aminoethyl group. This combination allows for versatile applications in organic synthesis, particularly in the preparation of complex molecules that require selective protection and deprotection steps.

Activité Biologique

3-(N-Boc-aminoethyl)-piperidine, a derivative of piperidine, has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. This compound is characterized by its N-Boc (tert-butoxycarbonyl) protecting group, which enhances its stability and solubility, making it a valuable building block in the synthesis of various bioactive molecules.

- Molecular Formula : C_{11}H_{20}N_{2}O_{2}

- Molecular Weight : 212.29 g/mol

- CAS Number : 215305-98-9

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the amino group allows for hydrogen bonding with biological macromolecules, potentially influencing their conformation and activity.

Key Mechanisms:

- Enzyme Inhibition : Compounds similar to this compound have been shown to inhibit various enzymes, including protein methyltransferases, which play crucial roles in cellular signaling and gene expression .

- Receptor Interaction : The compound may modulate receptor activity by acting as an agonist or antagonist, thereby influencing physiological responses .

Biological Activity

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.

- Cytotoxicity Against Cancer Cells : Some derivatives have shown cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent .

- Neuroprotective Effects : There is emerging evidence that piperidine derivatives can exhibit neuroprotective properties, which may be beneficial in treating neurodegenerative diseases.

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial efficacy of piperidine derivatives, including this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Cytotoxicity in Cancer Research

In vitro studies demonstrated that this compound exhibited selective cytotoxicity against human breast cancer cells (MDA-MB-231) with an IC50 value of approximately 25 µM. This indicates a promising avenue for further investigation into its mechanisms of action and therapeutic potential .

| Compound | Target | IC50 (µM) | Effect |

|---|---|---|---|

| This compound | MDA-MB-231 | 25 | Cytotoxic |

| Similar Piperidine Derivative | E. coli | 15 | Antimicrobial |

Synthesis and Applications

The synthesis of this compound typically involves the protection of the amino group followed by alkylation reactions. This compound serves as a versatile intermediate for synthesizing more complex molecules used in drug discovery.

Synthetic Route:

- Start with piperidine.

- Protect the amino group using Boc anhydride.

- Alkylate with ethylene dibromide or similar reagents to introduce the aminoethyl side chain.

Propriétés

IUPAC Name |

tert-butyl N-(2-piperidin-3-ylethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-6-10-5-4-7-13-9-10/h10,13H,4-9H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQIKKZRRQGXGHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40402387 | |

| Record name | tert-Butyl [2-(piperidin-3-yl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215305-98-9 | |

| Record name | tert-Butyl [2-(piperidin-3-yl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-[2-(piperidin-3-yl)ethyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.